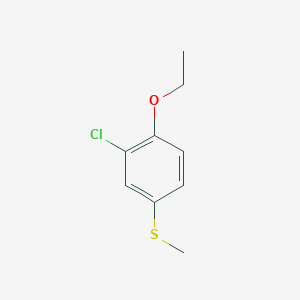

3-Chloro-4-ethoxyphenyl methyl sulfide

Description

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-1-ethoxy-4-methylsulfanylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClOS/c1-3-11-9-5-4-7(12-2)6-8(9)10/h4-6H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAJIUPAWDKRLHS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)SC)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Chloro 4 Ethoxyphenyl Methyl Sulfide

Retrosynthetic Analysis and Strategic Disconnections

Retrosynthetic analysis of 3-chloro-4-ethoxyphenyl methyl sulfide (B99878) reveals three primary strategic disconnections corresponding to the formation of the C-Cl, C-O (ether), and C-S (sulfide) bonds.

C-S Bond Disconnection: This is often the most direct approach, envisioning a reaction between a 3-chloro-4-ethoxyphenyl electrophile (e.g., a halide) and a methylthiolate nucleophile. This strategy relies on the prior synthesis of the dichlorinated or otherwise activated aromatic precursor.

C-O Bond Disconnection: This pathway disconnects the ethoxy group, suggesting a precursor such as 3-chloro-4-(methylthio)phenol (B6298531) which can be etherified. This route is advantageous if the corresponding phenol (B47542) is readily accessible.

C-Cl Bond Disconnection: This approach involves the late-stage introduction of the chlorine atom onto a 4-ethoxyphenyl methyl sulfide precursor. The primary challenge in this strategy is achieving the correct regioselectivity, as both the ethoxy and methylthio groups are ortho-, para-directing.

These disconnections form the basis for the forward synthetic strategies discussed in the subsequent sections.

Aromatic Functionalization Approaches

The assembly of the substituted aromatic ring can be achieved by a sequence of functionalization reactions, with the order of events critically influencing the outcome.

Introducing the chlorine atom at the C-3 position of 4-ethoxyphenyl methyl sulfide is a significant challenge due to the directing effects of the existing substituents. The ethoxy group is a strongly activating ortho-, para-director, while the methylthio group is a moderately activating ortho-, para-director. To achieve chlorination at the C-3 position, which is ortho to the methylthio group and meta to the more powerful ethoxy director, specific reagents and conditions are required to override the dominant directing influence. While direct chlorination often leads to a mixture of products, specialized chlorinating agents might offer a degree of regiocontrol.

A more common and controllable strategy involves the formation of the ether bond via protocols such as the Williamson ether synthesis. This method would typically start with a pre-functionalized phenol.

Synthetic Route via Etherification:

Starting Material: 3-Chloro-4-(methylthio)phenol.

Reaction: The phenol is deprotonated with a suitable base (e.g., sodium hydroxide, potassium carbonate) to form the corresponding phenoxide.

Alkylation: The resulting phenoxide anion then acts as a nucleophile, attacking an ethylating agent like ethyl iodide or diethyl sulfate to form the desired ethoxy group.

This method offers excellent control over the position of the ethoxy group, as it is dictated by the structure of the starting phenol.

The introduction of the methylthio group can be accomplished through several methods, often involving transition-metal-catalyzed cross-coupling reactions. nih.govnih.gov These reactions have become popular for their efficiency and functional group tolerance. nih.gov

Example Cross-Coupling Reaction:

Substrate: An appropriately substituted aryl halide, such as 1,2-dichloro-4-ethoxybenzene or 2-chloro-4-ethoxy-iodobenzene.

Reagent: A methylthiol source, such as sodium thiomethoxide or by using a catalyst system that works with a thiol precursor. organic-chemistry.org

Catalyst: Palladium or nickel-based catalysts are commonly employed for C-S bond formation. organic-chemistry.orgacs.org For instance, nickel-catalyzed reactions using 2-pyridyl sulfide as a sulfide donor have been developed to avoid the use of volatile and odorous thiols. acs.org

These methods provide a powerful means to forge the C-S bond, often with high yields and selectivity.

Carbon-Sulfur Bond Formation

The creation of the aryl sulfide bond is a critical step in many potential syntheses of the target molecule.

Nucleophilic aromatic substitution (SNAr) provides a classical and effective method for introducing the methylthio group. pressbooks.publibretexts.org This reaction is particularly effective when the aromatic ring is "activated" by the presence of electron-withdrawing groups in the ortho and/or para positions relative to a leaving group (typically a halide). libretexts.orglibretexts.org

The mechanism proceeds in two steps:

Addition: The nucleophile (e.g., sodium thiomethoxide, CH₃SNa) attacks the carbon atom bearing the leaving group, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. pressbooks.publibretexts.org

Elimination: The leaving group is expelled, restoring the aromaticity of the ring and resulting in the final product. pressbooks.pub

For a substrate like 1,2-dichloro-4-ethoxybenzene, the chlorine at C-2 is ortho to the chlorine at C-1 and meta to the ethoxy group, while the chlorine at C-1 is ortho to the chlorine at C-2 and para to the ethoxy group. The presence of the second chlorine atom provides some activation for the substitution to occur. The reaction conditions, such as solvent and temperature, would need to be optimized to favor the displacement of one specific chlorine atom.

| Reaction Type | Starting Material Example | Key Reagents | Product |

| Etherification | 3-Chloro-4-(methylthio)phenol | 1. Base (e.g., K₂CO₃)2. Ethylating Agent (e.g., C₂H₅I) | 3-Chloro-4-ethoxyphenyl methyl sulfide |

| Nucleophilic Aromatic Substitution | 1,2-dichloro-4-ethoxybenzene | Sodium thiomethoxide (NaSMe) | This compound |

| Cross-Coupling | 2-Chloro-4-ethoxy-iodobenzene | Thiol (CH₃SH) or Thiolate | This compound |

Transition-Metal-Catalyzed Cross-Coupling Reactions for C-S Bond Formation

Transition-metal-catalyzed cross-coupling reactions represent a powerful and versatile tool for the construction of carbon-sulfur (C-S) bonds, a key step in the synthesis of this compound. These methods typically involve the reaction of an aryl halide or a related electrophile with a sulfur nucleophile in the presence of a transition metal catalyst, most commonly based on palladium or copper.

A plausible synthetic route to this compound would involve the initial preparation of a suitably substituted aryl electrophile, such as 1-chloro-2-ethoxy-4-iodobenzene (B8161972). This intermediate could then undergo a cross-coupling reaction with a methylthio source.

Palladium-catalyzed thiomethylation has been extensively studied for the formation of aryl methyl sulfides. A variety of methylthio sources can be employed, including methanethiol, its salts (e.g., sodium thiomethoxide), or dimethyl disulfide. The choice of ligand for the palladium catalyst is crucial for achieving high yields and preventing catalyst deactivation. Electron-rich and bulky phosphine (B1218219) ligands, such as those from the Buchwald and Hartwig groups, have proven effective in promoting the reductive elimination step and facilitating the catalytic cycle.

Copper-catalyzed C-S cross-coupling reactions , often referred to as Ullmann-type couplings, provide an alternative and often more economical approach. Copper(I) salts, such as copper(I) iodide (CuI), are commonly used as catalysts. These reactions can be performed with a variety of sulfur nucleophiles, including thiols and disulfides. The use of ligands, such as 1,10-phenanthroline, can significantly enhance the efficiency of these couplings. For instance, the coupling of an aryl iodide with dimethyl disulfide in the presence of a copper catalyst would be a viable method for introducing the methylthio group.

Below is a data table summarizing representative conditions for transition-metal-catalyzed C-S bond formation applicable to the synthesis of this compound.

| Catalyst System | Aryl Electrophile | Sulfur Source | Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |

| Pd(OAc)₂ / Xantphos | 1-chloro-2-ethoxy-4-iodobenzene | CH₃SH | Xantphos | K₃PO₄ | Toluene | 110 | >90 (estimated) | General Pd-catalyzed C-S coupling literature |

| CuI | 1-chloro-2-ethoxy-4-iodobenzene | (CH₃S)₂ | 1,10-Phenanthroline | Cs₂CO₃ | DMF | 120 | 85-95 (estimated) | General Cu-catalyzed C-S coupling literature |

| NiCl₂(dppp) | 1-chloro-2-ethoxy-4-bromobenzene | CH₃SNa | dppp | - | THF | 65 | 80-90 (estimated) | General Ni-catalyzed C-S coupling literature |

Oxidative Coupling Approaches in Sulfide Synthesis

Oxidative coupling reactions offer an alternative strategy for the formation of C-S bonds, often proceeding through different mechanistic pathways than the cross-coupling methods. These reactions can involve the direct C-H functionalization of an aromatic ring with a sulfur-containing reagent in the presence of an oxidant.

For the synthesis of this compound, an oxidative approach could potentially start from 1-chloro-2-ethoxybenzene. The direct introduction of a methylthio group onto this substrate via an oxidative C-H thiomethylation would be a highly atom-economical approach. This transformation could be achieved using a methylthio source like dimethyl sulfoxide (B87167) (DMSO) or dimethyl disulfide in the presence of a suitable catalyst and oxidant.

Recent advancements in this area have explored the use of various catalytic systems, including those based on transition metals like copper, iron, and ruthenium, to facilitate this type of transformation. The challenge in this approach lies in controlling the regioselectivity of the C-H functionalization, as the directing effects of the existing chloro and ethoxy groups will influence the position of the incoming methylthio group.

Another oxidative strategy involves the coupling of an arylboronic acid with a sulfur nucleophile. For example, 3-chloro-4-ethoxyphenylboronic acid could be coupled with a methylthiolating agent under oxidative conditions.

The following table presents plausible conditions for oxidative C-S bond formation that could be adapted for the synthesis of the target molecule.

| Catalyst/Mediator | Aromatic Substrate | Sulfur Source | Oxidant | Solvent | Temp (°C) | Yield (%) | Reference |

| Cu(OAc)₂ | 1-chloro-2-ethoxybenzene | (CH₃S)₂ | O₂ | Toluene | 100 | Moderate (estimated) | C-H activation literature |

| Fe(OTf)₃ | 1-chloro-2-ethoxybenzene | DMSO | H₂O₂ | Acetonitrile | 80 | Moderate (estimated) | Oxidative coupling literature |

| RuCl₂(PPh₃)₃ | 3-chloro-4-ethoxyphenylboronic acid | CH₃SH | K₂S₂O₈ | Water | 100 | Good (estimated) | Boronic acid coupling literature |

Chemo- and Regioselectivity Control in Multi-Substituted Aromatic Systems

The synthesis of a specifically substituted aromatic compound like this compound necessitates precise control over both chemo- and regioselectivity. The presence of multiple substituents on the aromatic ring—chloro, ethoxy, and methylthio groups—each with distinct electronic and steric properties, dictates the reactivity and orientation of subsequent chemical transformations.

The order of introduction of the functional groups is a critical consideration. A plausible synthetic strategy would commence with a readily available starting material, such as 4-ethoxyphenol. The subsequent chlorination of this precursor must be highly regioselective to yield the desired 3-chloro-4-ethoxyphenol intermediate. The hydroxyl and ethoxy groups are both ortho-, para-directing activators. However, the hydroxyl group is a stronger activator, and its directing effect, combined with steric hindrance from the ethoxy group, would likely favor chlorination at the position ortho to the hydroxyl group and meta to the ethoxy group. The choice of chlorinating agent and reaction conditions is paramount to achieving this selectivity and avoiding the formation of other isomers.

Once 3-chloro-4-ethoxyphenol is obtained, the introduction of the methylthio group can be achieved. If this is done via a cross-coupling reaction, the hydroxyl group would first need to be converted into a suitable leaving group, such as a triflate or a halide. This two-step process (activation and coupling) ensures that the C-S bond formation occurs at the desired position.

Alternatively, direct functionalization of 3-chloro-4-ethoxyphenol is possible. For instance, a reaction that selectively introduces the methylthio group at the position para to the hydroxyl group would be ideal. However, the directing effects of the existing substituents would need to be carefully considered to predict the outcome.

The interplay of electronic effects (activating/deactivating, ortho-, para-, or meta-directing) and steric factors is crucial in all synthetic steps. For example, in a transition-metal-catalyzed cross-coupling reaction, the electronic nature of the aryl halide and the steric bulk of the catalyst's ligands can influence the rate and success of the reaction.

Sustainable and Green Chemistry Considerations in Synthesis

The principles of green chemistry are increasingly being integrated into the design of synthetic routes for fine chemicals, including this compound. The goal is to develop processes that are more environmentally benign, safer, and more efficient in terms of atom economy and energy consumption.

One key aspect of a greener synthesis is the use of catalytic methods over stoichiometric reagents. Transition-metal-catalyzed cross-coupling and oxidative coupling reactions are inherently more sustainable than classical methods that often require harsh conditions and generate significant waste. The use of highly efficient catalysts at low loadings minimizes metal waste.

The choice of solvents is another critical factor. Traditional organic solvents often pose environmental and health hazards. The development of synthetic methods that utilize greener solvents, such as water, ethanol, or even solvent-free conditions, is a major focus of green chemistry research. For instance, some copper-catalyzed C-S coupling reactions have been successfully performed in water, which is a significant improvement over the use of polar aprotic solvents like DMF or NMP.

Atom economy, which measures the efficiency of a reaction in converting reactants to the desired product, is also a central tenet of green chemistry. Reactions such as direct C-H functionalization are highly atom-economical as they avoid the need for pre-functionalized starting materials.

Furthermore, the development of catalytic systems that utilize earth-abundant and less toxic metals, such as iron or nickel, as alternatives to precious metals like palladium, is an active area of research. Nickel-catalyzed cross-coupling reactions, for example, have emerged as a powerful tool for C-S bond formation. sciencedaily.com

The use of renewable resources and energy-efficient reaction conditions, such as microwave or photochemical activation, can also contribute to a more sustainable synthesis. For example, electrochemical methods for the synthesis of aryl sulfides are being explored as they can avoid the use of chemical oxidants and reductants. researchgate.net

The following table highlights some green chemistry considerations in the synthesis of aryl sulfides.

| Green Chemistry Principle | Application in Aryl Sulfide Synthesis | Potential Benefit |

| Catalysis | Use of transition-metal catalysts (Pd, Cu, Ni, Fe) | Reduced waste, milder reaction conditions |

| Atom Economy | Direct C-H functionalization | Fewer synthetic steps, less waste |

| Safer Solvents | Use of water, ethanol, or solvent-free conditions | Reduced environmental impact and health hazards |

| Use of Renewable Feedstocks | Exploration of bio-based starting materials | Reduced reliance on fossil fuels |

| Energy Efficiency | Microwave-assisted or photochemical reactions | Faster reaction times, lower energy consumption |

| Less Hazardous Chemical Syntheses | Use of less toxic sulfur sources (e.g., dimethyl disulfide instead of methanethiol) | Improved safety profile of the process |

Reactivity and Transformation Mechanisms of 3 Chloro 4 Ethoxyphenyl Methyl Sulfide

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) is a characteristic reaction of benzene (B151609) and its derivatives, where an electrophile replaces a hydrogen atom on the aromatic ring. The rate and position of this substitution on 3-Chloro-4-ethoxyphenyl methyl sulfide (B99878) are determined by the combined directing effects of the existing substituents.

The directing effect of a substituent in electrophilic aromatic substitution is a result of the interplay between its inductive and resonance effects. libretexts.org

Ethoxy Group (-OCH2CH3): The ethoxy group is a strong activating group and an ortho, para-director. The oxygen atom possesses lone pairs of electrons that can be delocalized into the benzene ring through a +R (resonance) effect, significantly increasing the electron density at the ortho and para positions. This strong electron-donating resonance effect outweighs its -I (inductive) effect, which arises from the electronegativity of the oxygen atom. libretexts.org

Chloro Group (-Cl): The chloro group is a deactivating group but an ortho, para-director. Halogens are unique in this regard. Due to their high electronegativity, they exert a strong -I effect, withdrawing electron density from the ring and thus deactivating it towards electrophilic attack. However, they also possess lone pairs of electrons that can be donated to the ring via a +R effect, which directs incoming electrophiles to the ortho and para positions. libretexts.org

Methyl Sulfide Group (-SCH3): The methyl sulfide group is generally considered an activating group and an ortho, para-director. Similar to the ethoxy group, the sulfur atom has lone pairs that can be delocalized into the ring (+R effect). However, the electronegativity of sulfur is lower than that of oxygen, and its ability to donate electrons via resonance is also considered to be less effective.

In the case of 3-Chloro-4-ethoxyphenyl methyl sulfide, the positions ortho and para to the strongly activating ethoxy group are the most likely sites for electrophilic attack. The chloro and methyl sulfide groups will also influence the final regiochemical outcome. The position ortho to the ethoxy group (C5) is also meta to the chloro group and ortho to the methyl sulfide group. The other position ortho to the ethoxy group (C3) is blocked by the chloro substituent. The position para to the ethoxy group is occupied by the methyl sulfide group. Therefore, electrophilic substitution is most likely to occur at the C5 position, which is activated by both the ethoxy and methyl sulfide groups.

| Substituent | Inductive Effect | Resonance Effect | Overall Effect | Directing Preference |

|---|---|---|---|---|

| Ethoxy (-OCH2CH3) | -I (Electron-withdrawing) | +R (Electron-donating) | Activating | Ortho, Para |

| Chloro (-Cl) | -I (Electron-withdrawing) | +R (Electron-donating) | Deactivating | Ortho, Para |

| Methyl Sulfide (-SCH3) | -I (Weakly electron-withdrawing) | +R (Electron-donating) | Activating | Ortho, Para |

Aromatic Nitration: The nitration of aromatic compounds is typically carried out using a mixture of concentrated nitric acid and sulfuric acid, which generates the highly electrophilic nitronium ion (NO2+). nih.gov In the case of this compound, the nitronium ion would preferentially attack the electron-rich positions of the ring. As discussed, the C5 position is the most activated. The mechanism would proceed through a resonance-stabilized carbocation intermediate, known as a sigma complex or arenium ion, followed by the loss of a proton to restore aromaticity.

Aromatic Sulfonation: Sulfonation is typically achieved using fuming sulfuric acid (a solution of SO3 in concentrated sulfuric acid). The electrophile in this reaction is sulfur trioxide (SO3). nih.gov The mechanism is similar to nitration, involving the attack of the electrophile on the aromatic ring to form a sigma complex, followed by proton transfer steps to yield the sulfonic acid product. For this compound, sulfonation would also be expected to occur primarily at the C5 position.

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. This reaction is generally difficult for simple aryl halides but can be facilitated by the presence of strong electron-withdrawing groups at the ortho and/or para positions to the leaving group. libretexts.org

In this compound, the chloro group is a potential leaving group for an SNAr reaction. The reaction would proceed via a two-step addition-elimination mechanism. In the first step, the nucleophile attacks the carbon atom bearing the chlorine, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. pressbooks.pub In the second step, the chloride ion is expelled, and the aromaticity of the ring is restored.

The feasibility of an SNAr reaction on this compound is significantly influenced by the electronic effects of the ethoxy and methyl sulfide groups.

Ethoxy Group: The ethoxy group at the para position to the chlorine is a strong electron-donating group. This property deactivates the ring towards nucleophilic attack by increasing the electron density at the carbon atom bonded to the chlorine, thus repelling the incoming nucleophile.

Methyl Sulfide Group: The methyl sulfide group at the meta position to the chlorine has a less pronounced effect on the SNAr reactivity at the C3 position.

Due to the presence of the strongly electron-donating ethoxy group, this compound is expected to be relatively unreactive towards standard SNAr reactions. Such reactions on similar chlorobenzene (B131634) derivatives often require harsh conditions, such as high temperatures and pressures, or the use of very strong nucleophiles. vedantu.com

Oxidation Chemistry of the Methyl Sulfide Moiety

The sulfur atom in the methyl sulfide group is susceptible to oxidation. It can be selectively oxidized to a sulfoxide (B87167) and further to a sulfone.

The oxidation of aryl sulfides to sulfoxides is a common and important transformation in organic synthesis. A variety of oxidizing agents can be employed for this purpose. A "green" and selective method involves the use of hydrogen peroxide in glacial acetic acid, which can provide excellent yields of the corresponding sulfoxide under mild, transition-metal-free conditions. nih.gov Control of the reaction conditions, such as temperature and the stoichiometry of the oxidant, is crucial to prevent over-oxidation to the sulfone. nih.gov

For this compound, treatment with one equivalent of a suitable oxidizing agent, such as hydrogen peroxide, would be expected to yield 3-chloro-4-ethoxyphenyl methyl sulfoxide. The use of a stronger oxidizing agent or an excess of the oxidant would likely lead to the formation of 3-chloro-4-ethoxyphenyl methyl sulfone. The reaction proceeds via a nucleophilic attack of the sulfur atom on the electrophilic oxygen of the oxidizing agent.

| Starting Material | Oxidizing Agent | Major Product |

|---|---|---|

| This compound | H2O2 (1 equivalent) | 3-Chloro-4-ethoxyphenyl methyl sulfoxide |

| This compound | H2O2 (excess) or stronger oxidant | 3-Chloro-4-ethoxyphenyl methyl sulfone |

Over-oxidation Control and Reaction Tuning

A significant challenge in the oxidation of sulfides is controlling the reaction to selectively produce the sulfoxide without further oxidation to the sulfone. The sulfoxide sulfur atom is less nucleophilic than that of the sulfide, but it can still be oxidized under many reaction conditions. Several strategies have been developed to achieve this selectivity.

Control can be achieved by carefully managing reaction parameters such as stoichiometry of the oxidant, temperature, and reaction time. Using a slight excess (e.g., 1.1-1.5 equivalents) of the oxidant often favors sulfoxide formation. Lowering the reaction temperature can also enhance selectivity, as the activation energy for sulfone formation is typically higher.

The choice of reagent is also critical. Milder, more selective oxidizing agents are often employed. For instance, systems like hydrogen peroxide in glacial acetic acid have shown high selectivity for sulfoxide formation at room temperature. mdpi.com Vanadium-catalyzed oxidations can be tuned; for example, a kinetic resolution process can occur where the chiral catalyst oxidizes one enantiomer of the sulfoxide to the sulfone at a faster rate, leaving the other enantiomer in high purity. organic-chemistry.org

Table 2: Conditions for Selective Oxidation of Sulfides to Sulfoxides

| Reagent/Catalytic System | Solvent | Temperature (°C) | Key Features |

| H₂O₂ / Glacial Acetic Acid | Acetic Acid | Room Temp. | High selectivity, metal-free, "green" conditions mdpi.com |

| Br₂ / NaNO₂ / O₂ | CH₃CN / H₂O | 25 | Aerobic, transition-metal-free, high yield for sulfoxide nih.gov |

| Anthraquinone / O₂ / Light (427 nm) | 2-Me-THF | Room Temp. | Photocatalytic, aerobic, selective under specific irradiation rsc.org |

| VO(acac)₂ / Chiral Ligand / H₂O₂ | Chloroform | 0 | Asymmetric oxidation, kinetic resolution possible organic-chemistry.org |

Cleavage and Interconversion of Functional Groups

Beyond oxidation at the sulfur center, the functional groups within this compound can undergo cleavage under specific reaction conditions. The primary sites for such transformations are the aryl-ether (Cₐᵣ-O) and thioether (Cₐᵣ-S and S-CH₃) bonds.

The aryl ethyl ether linkage is generally stable but can be cleaved under harsh conditions using strong acids like HBr or HI. libretexts.org In aryl alkyl ethers, the cleavage typically occurs at the alkyl-oxygen bond because the aryl-oxygen bond is stronger due to the sp² hybridization of the aryl carbon. unacademy.com Therefore, treatment of this compound with excess HBr would likely yield 2-chloro-4-(methylthio)phenol (B102530) and bromoethane. libretexts.org

The thioether group can also be cleaved. The aryl C(sp²)-S bond is generally robust. However, the methyl C(sp³)-S bond can be cleaved under certain conditions. For instance, metal-free methods using reagents like N-fluorobenzenesulfonimide (NFSI) at elevated temperatures can selectively cleave the methyl C(sp³)-S bond in aryl methyl thioethers. organic-chemistry.orgnih.gov Electrochemical oxidation has also been shown to regioselectively cleave the C(sp³)-S bond of alkyl aryl thioethers, generating aldehydes/ketones from the alkyl fragment and sulfinates from the arylthio fragment. rsc.org

Ether Dealkylation Strategies

Common strategies involve the use of strong Lewis acids or proton acids. Boron tribromide (BBr₃) is a highly effective reagent for cleaving aryl ethers. The mechanism proceeds via the formation of a Lewis acid-base adduct between the ether oxygen and the boron atom. This coordination weakens the C-O bond, facilitating a nucleophilic attack by a bromide ion on the ethyl group through an SN2 mechanism, which releases the phenoxide after hydrolysis.

Another classical method is heating with strong protic acids like hydrobromic acid (HBr) or hydroiodic acid (HI). The reaction is initiated by protonation of the ether oxygen, followed by nucleophilic attack by the halide ion on the alkyl group. However, these harsh conditions may not be suitable if other functional groups are sensitive.

For substrates requiring milder conditions, reagents such as aluminum chloride (AlCl₃) in the presence of a nucleophile like ethanethiol, or heating with pyridinium (B92312) hydrochloride, can be employed. The latter involves the transfer of a proton from the pyridinium ion to the ether, followed by nucleophilic attack by the chloride ion.

The table below summarizes potential dealkylation strategies applicable to this compound.

| Reagent | Typical Conditions | Mechanistic Pathway | Expected Product |

| Boron Tribromide (BBr₃) | Inert solvent (e.g., DCM), low temperature (-78 °C to rt) | Lewis acid-assisted SN2 cleavage | 3-chloro-4-hydroxyphenyl methyl sulfide |

| Hydrobromic Acid (HBr) | Acetic acid or aqueous solution, reflux | Acid-catalyzed SN2 cleavage | 3-chloro-4-hydroxyphenyl methyl sulfide |

| Pyridinium Hydrochloride | High temperature (melt, ~200 °C) | Acid-catalyzed nucleophilic substitution | 3-chloro-4-hydroxyphenyl methyl sulfide |

| Aluminum Chloride (AlCl₃) / Ethanethiol (EtSH) | Inert solvent, rt | Lewis acid activation followed by nucleophilic attack by thiol | 3-chloro-4-hydroxyphenyl methyl sulfide |

Halogen Exchange Reactions

Halogen exchange (HALEX) reactions can be employed to replace the chlorine atom on the aromatic ring of this compound with another halogen, such as bromine or iodine. science.gov Such transformations are synthetically valuable as they convert a relatively less reactive aryl chloride into more reactive aryl bromides or iodides, which are better substrates for many transition-metal-catalyzed cross-coupling reactions.

The direct nucleophilic substitution of an aryl chloride is generally difficult due to the strength of the C-Cl bond and the repulsion between the incoming nucleophile and the electron-rich aromatic ring. Therefore, these transformations typically require a catalyst, most commonly a copper(I) salt.

For instance, in a copper-catalyzed Finkelstein-type reaction, an aryl chloride can be converted to an aryl iodide using sodium iodide (NaI) in the presence of a catalytic amount of copper(I) iodide (CuI), often with a ligand like N,N'-dimethylethylenediamine (DMEDA) and in a high-boiling polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The mechanism is thought to involve the formation of an organocopper intermediate.

Similarly, conversion to an aryl bromide can be achieved using a bromide source like potassium bromide (KBr) or copper(I) bromide (CuBr). The efficiency of these reactions depends heavily on the reaction conditions, the nature of the ligand, and the electronic properties of the substrate. The electron-donating ethoxy and methyl sulfide groups on the ring can influence the reactivity of the C-Cl bond.

The table below outlines potential halogen exchange reactions for this compound.

| Target Halogen | Reagents | Catalyst/Ligand | Typical Solvent | Mechanistic Notes |

| Iodine | Sodium Iodide (NaI) | Copper(I) Iodide (CuI) / DMEDA | DMF, Dioxane | Catalytic cycle involving copper(I)/copper(III) or related organocopper species. |

| Bromine | Potassium Bromide (KBr) | Copper(I) Bromide (CuBr) / Ligand | DMSO | Similar to iodination, requires high temperatures to drive the exchange. |

| Fluorine | Cesium Fluoride (CsF) | Palladium or Nickel Catalyst / Ligand | Polar Aprotic Solvent | Transition-metal-catalyzed nucleophilic fluorination. |

Role as a Building Block in Complex Chemical Synthesis (Mechanistic Focus)

This compound serves as a versatile building block in organic synthesis due to the distinct reactivity of its three functional groups: the methyl sulfide, the chloro substituent, and the substituted aromatic ring. Its utility lies in the ability to selectively transform these sites to construct more complex molecular architectures.

A primary transformation is the oxidation of the methyl sulfide group . The sulfur atom can be readily oxidized to a sulfoxide and subsequently to a sulfone using controlled amounts of an oxidizing agent like hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA).

Sulfide → Sulfoxide → Sulfone

This oxidation has profound mechanistic consequences for the reactivity of the entire molecule. The resulting methylsulfinyl (-SOCH₃) and, more significantly, the methylsulfonyl (-SO₂CH₃) groups are powerful electron-withdrawing groups. This electronic shift deactivates the aromatic ring towards electrophilic aromatic substitution but strongly activates it for nucleophilic aromatic substitution (SNAr) . The chloro atom, now positioned ortho to the strongly electron-withdrawing sulfone group, becomes highly susceptible to displacement by nucleophiles. The mechanism of SNAr involves a two-step process: addition of the nucleophile to the aromatic ring to form a resonance-stabilized Meisenheimer complex, followed by the elimination of the chloride leaving group to restore aromaticity.

Furthermore, the chloro substituent itself allows the molecule to participate in various transition-metal-catalyzed cross-coupling reactions . While aryl chlorides are less reactive than the corresponding bromides or iodides, modern catalyst systems utilizing palladium or nickel with specialized, electron-rich bulky phosphine (B1218219) ligands can effectively facilitate these reactions. For example, in a Suzuki coupling, the mechanism involves the oxidative addition of the aryl chloride to a low-valent metal center (e.g., Pd(0)), followed by transmetalation with an organoboron reagent and concluding with reductive elimination to form a new carbon-carbon bond. This enables the introduction of a wide array of alkyl, alkenyl, or aryl groups at the C3 position.

The directing effects of the substituents also guide electrophilic aromatic substitution reactions. The ethoxy and methyl sulfide groups are ortho, para-directing activators, while the chloro group is a deactivating ortho, para-director. The combined influence directs incoming electrophiles primarily to the C5 position, which is ortho to the methyl sulfide group and para to the chloro group. The reaction proceeds via the formation of a cationic intermediate (sigma complex), the stability of which is enhanced by the resonance donation from the adjacent sulfur and oxygen atoms.

Lack of Specific Research Data for this compound

Following a comprehensive search for scholarly and computational data, it has been determined that there is a notable absence of specific theoretical and computational chemistry investigations published for the compound "this compound." Consequently, the generation of a detailed article adhering to the requested outline is not feasible without resorting to speculation or presenting data from analogous but distinct molecules, which would compromise scientific accuracy.

The requested sections and subsections require specific quantitative data and detailed research findings that are not available in the public domain for this particular compound. This includes:

HOMO-LUMO Energy Gap Calculations: Specific energy values (in eV) for the highest occupied molecular orbital (HOMO), lowest unoccupied molecular orbital (LUMO), and the resultant energy gap for this compound have not been reported in the searched scientific literature.

Molecular Electrostatic Potential (MEP) Mapping: While MEP mapping is a common computational technique, specific maps identifying the electrophilic and nucleophilic sites of this compound are not available.

Reaction Mechanism and Transition State Analysis: There are no published computational studies elucidating the reaction mechanisms, such as oxidation, or analyzing the transition states for key transformations involving this specific sulfide.

Solvent Effects and Conformational Analysis: Detailed studies on how different solvents might influence the reaction pathways or comprehensive conformational analyses to determine the most stable conformers and intermolecular interactions of this compound are absent from the available literature.

While the principles of these computational methods are well-established, applying them requires specific calculations performed on the molecule of interest. Without access to peer-reviewed studies or databases containing this information for this compound, any attempt to generate the requested content would be fundamentally inaccurate. Therefore, in adherence to the principles of providing factual and non-hallucinatory information, the article cannot be produced.

Theoretical and Computational Chemistry Investigations

Prediction of Spectroscopic Parameters and Validation with Experimental Data

A cornerstone of computational chemistry is the prediction of spectroscopic parameters, which, when compared with experimental data, provides a powerful method for structural elucidation and validation of theoretical models. For a molecule like 3-Chloro-4-ethoxyphenyl methyl sulfide (B99878), techniques such as Density Functional Theory (DFT) would be employed to calculate vibrational (Infrared and Raman) and nuclear magnetic resonance (NMR) spectra.

Typically, the process involves optimizing the molecular geometry of the compound at a specific level of theory and basis set (e.g., B3LYP/6-311++G(d,p)). Following this, frequency calculations are performed to predict the infrared (IR) and Raman active vibrational modes. These calculated frequencies are often scaled by an empirical factor to correct for anharmonicity and limitations in the theoretical model, allowing for a more accurate comparison with experimental spectra. The comparison would involve matching the calculated vibrational wavenumbers and intensities with the peaks observed in experimental FT-IR and FT-Raman spectra.

Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach. The calculated chemical shifts, referenced against a standard like tetramethylsilane (B1202638) (TMS), would then be correlated with the signals obtained from experimental ¹H and ¹³C NMR spectra. A high degree of correlation between the theoretical and experimental data would lend strong support to the proposed molecular structure.

However, a thorough search of scientific databases reveals a lack of published studies presenting a direct comparison of theoretical and experimental spectroscopic data specifically for 3-Chloro-4-ethoxyphenyl methyl sulfide. While the methodologies are well-established, the specific data tables containing predicted versus experimental vibrational frequencies and NMR chemical shifts for this compound are not available in the reviewed literature.

Global Reactivity Parameters (e.g., Chemical Potential, Electrophilicity Index)

Conceptual Density Functional Theory (DFT) provides a framework for quantifying the global reactivity of a molecule through various descriptors. These parameters are derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). Key global reactivity parameters include chemical potential (μ) and the electrophilicity index (ω).

The chemical potential (μ) indicates the tendency of electrons to escape from a system. It is calculated as the average of the HOMO and LUMO energies: μ = (E_HOMO + E_LUMO) / 2. A higher chemical potential suggests a greater tendency to donate electrons.

The electrophilicity index (ω) measures the stabilization in energy when the system acquires an additional electronic charge from the environment. It is a measure of a molecule's ability to act as an electrophile and is calculated using the chemical potential (μ) and chemical hardness (η), where hardness is half the difference between the LUMO and HOMO energies (η = (E_LUMO - E_HOMO) / 2). The formula for the electrophilicity index is ω = μ² / (2η). A higher electrophilicity index indicates a greater capacity to accept electrons.

These parameters are valuable in predicting the reactivity and stability of a molecule in chemical reactions. Despite the utility of these descriptors, specific studies reporting the calculated values of chemical potential, electrophilicity index, and other global reactivity parameters for this compound are not found in the surveyed scientific literature. Therefore, a data table of these specific values cannot be provided at this time.

Advanced Spectroscopic and Analytical Research Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Mechanistic and Complex Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. Through the analysis of nuclear spin behavior in a magnetic field, it provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

One-dimensional (1D) NMR, including ¹H (proton) and ¹³C (carbon-13) spectroscopy, provides fundamental information about the molecular skeleton of "3-Chloro-4-ethoxyphenyl methyl sulfide (B99878)."

¹H NMR: The proton spectrum is anticipated to show distinct signals for each unique proton environment. The aromatic region would likely display a complex three-proton ABC spin system due to the unsymmetrical substitution pattern. The ethoxy group would present as a characteristic ethyl pattern: a quartet for the methylene (B1212753) (-CH₂) protons coupled to the adjacent methyl protons, and a triplet for the terminal methyl (-CH₃) protons. The methyl sulfide group (-SCH₃) would appear as a sharp singlet, as it has no adjacent protons to couple with.

¹³C NMR: The carbon-13 spectrum would reveal nine distinct signals, corresponding to each carbon atom in the molecule. The chemical shifts would be influenced by the electronic effects of the substituents. For instance, the carbon atom bonded to the oxygen of the ethoxy group would be significantly downfield, while the methyl carbons of the ethoxy and sulfide groups would appear at the upfield end of the spectrum.

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning these signals and confirming the molecule's connectivity.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would establish proton-proton coupling relationships, for example, confirming the connectivity between the methylene and methyl protons of the ethoxy group.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of a proton signal to its corresponding carbon signal.

A combination of these techniques allows for the complete and unambiguous assignment of all proton and carbon signals, confirming the constitution of "3-Chloro-4-ethoxyphenyl methyl sulfide." mdpi.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Assignments for this compound

| Atom/Group | Predicted ¹H Shift (ppm) | Predicted Multiplicity | Predicted ¹³C Shift (ppm) |

|---|---|---|---|

| Ar-H (adjacent to -SCH₃) | ~7.2-7.4 | d | ~115-155 |

| Ar-H (adjacent to -Cl) | ~7.1-7.3 | d | |

| Ar-H (adjacent to -OEt) | ~6.8-7.0 | dd | |

| -O-CH₂-CH₃ | ~4.0-4.2 | q | ~64-66 |

| -O-CH₂-CH₃ | ~1.3-1.5 | t | ~14-16 |

| -S-CH₃ | ~2.4-2.6 | s | ~15-18 |

While no specific isotopic labeling studies for "this compound" have been reported in the searched literature, this technique is a powerful tool for elucidating reaction mechanisms. nih.gov Isotopic labeling involves the strategic replacement of an atom in a molecule with one of its isotopes, such as replacing ¹²C with ¹³C, ¹H with ²H (deuterium), or ³²S with ³³S or ³⁴S.

By tracking the position of the isotopic label in the products of a reaction using NMR or mass spectrometry, chemists can infer the pathways of bond formation and cleavage. For example, if one were studying the synthesis or metabolic degradation of "this compound," labeling the methyl group of the sulfide with ¹³C could confirm whether this group remains intact, migrates, or is exchanged during the reaction. Similarly, labeling with deuterium (B1214612) can help determine kinetic isotope effects, providing insight into the rate-determining steps of a reaction. This methodology is indispensable for detailed mechanistic investigations in complex chemical and biological systems. sigmaaldrich.comnih.govresearchgate.net

Mass Spectrometry for Reaction Monitoring and Intermediate Identification

Mass spectrometry (MS) is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound, deduce its elemental formula, and gain structural information by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) measures the mass of a molecule with extremely high accuracy (typically to within 0.001 atomic mass units). This precision allows for the unambiguous determination of a compound's elemental formula. For "this compound," with the molecular formula C₉H₁₁ClOS, HRMS can distinguish its exact mass from other molecules that might have the same nominal mass but a different elemental composition. nih.gov This capability is crucial for confirming the identity of a newly synthesized compound or an unknown analyte in a complex mixture. rsc.org

Table 2: Calculated Exact Mass for this compound

| Molecular Formula | Isotopes | Calculated Exact Mass (m/z) |

|---|---|---|

| C₉H₁₁ClOS | ¹²C₉¹H₁₁³⁵Cl¹⁶O³²S | 202.0219 |

| ¹²C₉¹H₁₁³⁷Cl¹⁶O³²S | 204.0190 |

In electron ionization mass spectrometry (EI-MS), a molecule is bombarded with high-energy electrons, causing it to ionize and break apart into smaller, characteristic fragment ions. The resulting mass spectrum is a unique fingerprint of the molecule, providing valuable structural information.

For "this compound," key fragmentation pathways can be predicted based on the functional groups present:

Isotopic Pattern: The presence of a chlorine atom would result in a characteristic M/M+2 isotopic pattern in the molecular ion peak with an approximate intensity ratio of 3:1, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes. wpmucdn.com

Alpha-Cleavage: Cleavage of the bond adjacent to the sulfur atom could lead to the loss of a methyl radical (•CH₃), resulting in an [M-15]⁺ ion.

Ether Fragmentation: The ethoxy group can fragment through the loss of an ethyl radical (•C₂H₅) to give an [M-29]⁺ ion, or through the loss of an ethylene (B1197577) molecule (C₂H₄) via a rearrangement, resulting in an [M-28]⁺ ion.

Aromatic Ring Fragmentation: The stable aromatic ring can undergo characteristic cleavages, though these are typically less prominent than the fragmentations of the weaker bonds in the substituent groups. libretexts.org

Analysis of these fragments allows researchers to piece together the structure of the parent molecule. nih.gov

Table 3: Predicted Major Fragments in the Mass Spectrum of this compound

| Proposed Fragment Ion | m/z (for ³⁵Cl) | Proposed Neutral Loss |

|---|---|---|

| [M]⁺ | 202 | - |

| [M - CH₃]⁺ | 187 | •CH₃ |

| [M - C₂H₄]⁺ | 174 | C₂H₄ |

| [M - C₂H₅]⁺ | 173 | •C₂H₅ |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the most powerful method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. By diffracting a beam of X-rays off a single crystal, scientists can generate a detailed map of electron density and thus infer the exact positions of atoms.

If a suitable single crystal of "this compound" could be grown, X-ray diffraction analysis would provide a wealth of structural information, including:

Bond Lengths and Angles: Precise measurements of all bond lengths and angles within the molecule.

Conformation: The exact dihedral angles, revealing the preferred spatial orientation of the ethoxy and methyl sulfide groups relative to the phenyl ring.

Intermolecular Interactions: Information on how the molecules pack together in the crystal lattice, revealing any non-covalent interactions such as hydrogen bonds or π-stacking that dictate the solid-state structure.

Based on available literature searches, a crystal structure for "this compound" has not been publicly reported. researchgate.netresearchgate.net Should a structure be determined, it would provide the definitive solid-state conformation and packing arrangement of the molecule.

Confirmation of Molecular Geometry and Conformational Preferences

Determining the precise molecular geometry and identifying the most stable conformations are fundamental to understanding a molecule's reactivity and physical properties. While experimental data from techniques such as X-ray crystallography or gas-phase electron diffraction for this compound are not available in the reviewed literature, computational chemistry serves as a powerful predictive tool.

Quantum chemical calculations, particularly using Density Functional Theory (DFT), are commonly employed to model the structure of substituted aromatic compounds. For a molecule like this compound, these calculations would involve optimizing the geometry to find the lowest energy arrangement of its atoms. This process would reveal key structural parameters.

Table 1: Predicted Structural Parameters for Aromatic Ring Systems (Note: This table is illustrative of typical data obtained from computational studies for similar molecules, as specific data for this compound is not available.)

| Parameter | Description | Typical Predicted Value Range (Å or °) |

|---|---|---|

| C-C (ring) Bond Lengths | The distances between adjacent carbon atoms in the phenyl ring. | 1.38 - 1.41 Å |

| C-Cl Bond Length | The distance between the carbon atom of the ring and the chlorine atom. | ~1.74 Å |

| C-O-C Bond Angle | The angle formed by the phenyl carbon, the ether oxygen, and the ethyl carbon. | ~118° |

| C-S-C Bond Angle | The angle formed by the phenyl carbon, the sulfur atom, and the methyl carbon. | ~100° |

| Dihedral Angles | Angles describing the orientation of the ethoxy and methyl sulfide groups relative to the phenyl ring. | Variable, defining conformers |

Conformational analysis would focus on the rotation around the C-O and C-S bonds, which would likely identify different stable conformers (rotamers) and the energy barriers between them.

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding)

Intermolecular interactions are crucial for understanding the solid-state packing of a compound and its behavior in solution. For this compound, several types of non-covalent interactions could be anticipated.

Hydrogen Bonding: While the molecule itself lacks classical hydrogen bond donors (like O-H or N-H), the oxygen and sulfur atoms can act as hydrogen bond acceptors in the presence of suitable donor molecules.

Halogen Bonding: The chlorine atom on the phenyl ring can participate in halogen bonding. This is an interaction where the electrophilic region on the halogen atom (the σ-hole) interacts with a nucleophilic site on an adjacent molecule. Computational studies on similar chlorinated phenyl derivatives have investigated the strength and directionality of such bonds. These interactions can significantly influence crystal packing.

The analysis of these interactions often involves computational techniques like Atoms in Molecules (AIM) theory or Non-Covalent Interaction (NCI) plots, which help to visualize and quantify the strength of these forces.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Conformational Studies

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides a molecular fingerprint based on the vibrational modes of a compound's functional groups. Although specific experimental spectra for this compound are not publicly available, a theoretical analysis based on its structure can predict the key vibrational frequencies.

DFT calculations are routinely used to compute the vibrational frequencies and intensities of molecules. These theoretical spectra are invaluable for assigning the bands observed in experimental FT-IR and Raman spectra of related compounds.

Table 2: Predicted Vibrational Frequencies and Assignments for this compound (Note: This table presents a generalized prediction based on characteristic group frequencies for similar aromatic ethers and sulfides, as specific data for the target compound is unavailable.)

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

|---|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | Medium | Strong |

| Aliphatic C-H Stretch (CH₃, CH₂) | 3000 - 2850 | Strong | Strong |

| Aromatic C=C Stretch | 1600 - 1450 | Medium-Strong | Strong |

| C-O-C Asymmetric Stretch (Aryl-Alkyl Ether) | 1275 - 1200 | Strong | Medium |

| C-O-C Symmetric Stretch (Aryl-Alkyl Ether) | 1075 - 1020 | Medium | Weak |

| C-Cl Stretch | 800 - 600 | Strong | Strong |

| C-S Stretch | 700 - 600 | Weak-Medium | Strong |

By comparing experimental spectra (were they available) with these calculated frequencies, a detailed assignment of the vibrational modes can be achieved. Furthermore, subtle shifts in these frequencies can provide evidence for the presence of different conformers or specific intermolecular interactions within a sample.

Synthesis and Reactivity of Structural Analogues and Derivatives

Design Principles for Analogues with Modified Halogen, Ether, or Sulfide (B99878) Moieties

The design of analogues of 3-Chloro-4-ethoxyphenyl methyl sulfide is guided by established principles of medicinal and materials chemistry, where modifications to its key functional groups—halogen, ether, and sulfide—are used to systematically tune its physicochemical and electronic properties.

Halogen Moiety: The chlorine atom can be substituted with other halogens (F, Br, I) to modulate the molecule's properties through halogen bonding. Halogen bonding is a noncovalent interaction where the halogen atom acts as an electrophilic species, interacting with a Lewis base. acs.org This phenomenon arises from an anisotropic distribution of electron density on the halogen, creating a region of positive electrostatic potential known as a "σ-hole" along the axis of the carbon-halogen bond. acs.org The strength of this interaction increases with the size and polarizability of the halogen, following the general trend I > Br > Cl > F. acs.org Designing analogues with different halogens allows for the systematic tuning of intermolecular interactions, which can be critical for biological activity or material science applications. For instance, replacing chlorine with bromine or iodine can create stronger halogen bonds with backbone carbonyl oxygens in proteins, potentially increasing binding affinity by up to two orders of magnitude. acs.org

Ether Moiety: The ethoxy group is a key determinant of the compound's lipophilicity and hydrogen bonding capacity. Design principles for its modification often involve altering the length or branching of the alkyl chain. For example, replacing the ethyl group with larger alkyl chains would increase lipophilicity, potentially affecting solubility and membrane permeability. Conversely, introducing polar functional groups into the alkyl chain could enhance aqueous solubility. The ether oxygen itself can be a target for modification, where its replacement with bioisosteric groups like a thioether or an amine could subtly alter electronic properties and metabolic stability.

Sulfide Moiety: The methyl sulfide group offers significant potential for modification. The sulfur atom can exist in various oxidation states, allowing for the design of analogues such as sulfoxides and sulfones. This transformation dramatically increases the polarity and hydrogen bond accepting capability of the moiety. The alkyl group attached to the sulfur can also be varied. Replacing the methyl group with larger or more complex substituents can introduce steric bulk, which can influence reaction rates and selectivity, or provide new points for interaction with biological targets. cdnsciencepub.com

Synthetic Routes to Phenyl, Alkyl, or Heteroaromatic Analogues

The synthesis of analogues of this compound leverages a variety of established and modern organic chemistry methodologies to introduce phenyl, alkyl, or heteroaromatic groups.

A general and mild method for creating diaryl or heteroaryl sulfide analogues involves the in situ formation of a reactive sulfenyl chloride from a thiol, followed by trapping with an organozinc reagent. acs.org This approach is tolerant of sensitive heterocyclic systems, enabling the synthesis of a diverse range of analogues. acs.org

For modifications involving the ether linkage, classical methods such as the Ullmann condensation or nucleophilic aromatic substitution can be employed to form diaryl ethers. For instance, the reaction of a substituted phenol (B47542) with an activated aryl halide in the presence of a copper catalyst or a strong base can yield the desired ether linkage, a key step demonstrated in the synthesis of related complex molecules like rafoxanide. nih.gov

A powerful strategy for converting phenol-containing precursors into the corresponding thiophenol, a key intermediate for sulfide analogues, is the Newman-Kwart rearrangement. researchgate.net This thermal rearrangement of an O-aryl thiocarbamate to an S-aryl thiocarbamate, followed by hydrolysis, provides a reliable route to the desired thiol, which can then be alkylated to form the sulfide. researchgate.net

Introducing new phenyl or alkyl groups onto the aromatic core can be achieved through classic C-C bond-forming reactions. For example, Friedel-Crafts acylation, followed by reduction, can append a substituted phenyl group, as demonstrated in the synthesis of 5-bromo-2-chloro-4'-ethoxy diphenylmethane. google.com Furthermore, various cross-coupling reactions, such as Suzuki or Stille couplings, provide versatile methods for attaching a wide array of aryl, heteroaryl, or alkyl groups to the central aromatic ring, assuming a suitable handle (like a bromine or iodine atom) is present on the scaffold. nih.gov The synthesis of complex polycyclic heteroaromatic compounds often relies on such multistep sequences involving cross-coupling and subsequent cyclization reactions. nih.govacs.org

Comparative Reactivity Studies of Derivatized Compounds

Electronic Effects of Substituent Variations on Aromatic Reactivity

The reactivity of the central aromatic ring and its attached functional groups is highly dependent on the electronic nature of its substituents. Substituents influence the electron density of the aromatic ring through a combination of inductive and resonance effects. lumenlearning.comstpeters.co.in

Inductive Effects: These are transmitted through sigma bonds and relate to the electronegativity of the atoms. Electron-withdrawing groups like halogens or nitro groups decrease the ring's electron density, deactivating it towards electrophilic attack. lumenlearning.comminia.edu.eg

Resonance Effects: These occur when a substituent has a lone pair of electrons or a pi-system that can be delocalized into the aromatic ring. Electron-donating groups like hydroxyl (-OH), alkoxy (-OR), and amino (-NH2) activate the ring by increasing its electron density through resonance. stpeters.co.inlibretexts.org

In cases where these effects are opposing, the stronger effect dominates. For instance, alkoxy groups like the ethoxy moiety are activating because their strong electron-donating resonance effect outweighs their weaker electron-withdrawing inductive effect. libretexts.org

A kinetic study on the oxidation of a series of para- and meta-substituted phenyl methyl sulfides by peroxydisulfate (B1198043) provides a direct example of these principles. cdnsciencepub.com The study found that electron-releasing substituents on the phenyl ring accelerate the rate of oxidation at the sulfur atom, while electron-withdrawing substituents retard the rate. cdnsciencepub.com This indicates an electrophilic attack on the sulfur is the rate-determining step. The reaction rates showed a good correlation with Hammett σ+/σ- constants, yielding a reaction constant (ρ+) of -0.56. cdnsciencepub.com The negative value of ρ+ confirms that the transition state is stabilized by electron-donating groups, which build up electron density at the reaction center (the sulfur atom). cdnsciencepub.com

Steric Effects on Reaction Stereochemistry

Steric effects, which arise from repulsive interactions between atoms in close proximity, can significantly influence reaction rates and outcomes. numberanalytics.com Bulky substituents can hinder the approach of a reagent to a reaction center, a phenomenon known as steric hindrance. numberanalytics.com

This effect is clearly demonstrated in studies on the oxidation of alkyl phenyl sulfides. cdnsciencepub.com When the size of the alkyl group attached to the sulfur atom is systematically increased, the rate of oxidation by peroxydisulfate decreases monotonically. cdnsciencepub.com The observed order of reactivity is Phenyl-S-Me > Phenyl-S-Et > Phenyl-S-Prⁿ > Phenyl-S-Prⁱ > Phenyl-S-Buᵗ, showing that the reaction is highly sensitive to steric congestion around the sulfur atom. cdnsciencepub.com This steric retardation highlights how the choice of the alkyl group in analogues of this compound can be used to control the reactivity of the sulfide moiety. While some reactions are sensitive to steric bulk, others may not be; for example, one study on visible-light-driven reactions noted that steric hindrance did not significantly affect the reaction outcome, indicating that these effects are context-dependent. nih.gov

| Compound | Alkyl Group | Relative Rate of Oxidation |

|---|---|---|

| Phenyl methyl sulfide | Methyl (-CH₃) | 1.00 |

| Phenyl ethyl sulfide | Ethyl (-CH₂CH₃) | 0.78 |

| Phenyl n-propyl sulfide | n-Propyl (-CH₂CH₂CH₃) | 0.65 |

| Phenyl isopropyl sulfide | Isopropyl (-CH(CH₃)₂) | 0.35 |

| Phenyl t-butyl sulfide | t-Butyl (-C(CH₃)₃) | 0.12 |

Data adapted from a kinetic study on the oxidation of alkyl aryl sulfides, illustrating the impact of steric hindrance on reaction rates. cdnsciencepub.com

Exploration of Novel Chemical Space through Derivatization

Derivatization of a core scaffold like this compound is a fundamental strategy for the exploration of chemical space—the vast ensemble of all possible molecules. The goal is to generate novel compounds with unique properties. rsc.orgresearchgate.net

Modern approaches to this exploration are increasingly driven by computational tools. Workflows like ChemSpaX have been developed to automate the post-functionalization of molecular scaffolds. nih.gov Such tools allow for the systematic and rapid in silico generation of large libraries of virtual analogues by decorating a core structure with diverse functional groups, providing a map of the local chemical space that can be used to prioritize synthetic targets. nih.gov

From a synthetic perspective, the exploration of chemical space is often advanced by late-stage functionalization. This strategy involves modifying a complex, pre-existing molecular architecture in the final steps of a synthesis. acs.org Techniques that enable direct C–H bond functionalization are particularly powerful, as they allow for the introduction of new substituents at positions that might be difficult to access through traditional methods. This approach has been successfully applied to expand the drug-like chemical space of bioactive molecules. acs.org By applying such derivatization strategies to the this compound scaffold, a wide range of novel analogues can be created, each with potentially distinct electronic, steric, and physicochemical properties, leading to the discovery of new functional molecules.

Advanced Applications in Chemical Synthesis and Materials Science Precursors

Role as a Key Intermediate in the Synthesis of Complex Organic Scaffolds

Substituted thioanisoles are valuable intermediates in the synthesis of more complex molecular architectures due to the reactivity of the sulfide (B99878) group and the potential for functionalization of the aromatic ring. The sulfur atom can be oxidized to sulfoxide (B87167) and sulfone, which are important functional groups in many biologically active molecules and can also act as leaving groups in substitution reactions.

While specific examples detailing the use of 3-Chloro-4-ethoxyphenyl methyl sulfide as a key intermediate are not readily found, the general class of thioanisole (B89551) derivatives serves this purpose broadly. For instance, the synthesis of various complex heterocyclic compounds, such as substituted thiazinanes, often involves precursors with sulfide linkages. These thiazinane derivatives have been investigated for a range of biological activities, including antitumor, antifungal, and antimalarial properties. The synthesis of such scaffolds often relies on the precise placement of functional groups on an aromatic ring, a feature inherent in the structure of this compound.

Utilization in Catalyst or Ligand Design (focus on chemical role, not performance)

The design of catalysts and ligands often incorporates sulfur-containing moieties due to sulfur's ability to coordinate with transition metals. While there is no direct evidence of this compound being used in catalyst or ligand design, the broader class of thioanisole derivatives has been studied in catalytic contexts.

A key chemical role of substituted thioanisoles is as substrates in catalytic oxidation reactions. For example, the iron(II)-catalyzed oxidation of para-substituted thioanisoles has been investigated to understand the mechanisms of sulfoxidation. In these studies, the electronic nature of the substituents on the phenyl ring significantly influences the reaction rates and product yields. The presence of both an electron-withdrawing chloro group and an electron-donating ethoxy group in this compound would present an interesting case for studying such catalytic processes.

The following table summarizes the catalytic oxidation of various para-substituted thioanisoles, highlighting the influence of the substituent on reaction outcomes.

| Substrate (p-R-C6H4SMe) | R | Product Yield (%) |

| 4-Methoxythioanisole | OMe | 68 |

| 4-Methylthioanisole | Me | 55 |

| Thioanisole | H | 42 |

| 4-Chlorothioanisole | Cl | 30 |

| 4-Nitrothioanisole | NO2 | 21 |

This data is illustrative of general trends observed in the catalytic oxidation of substituted thioanisoles and is not specific to this compound.

Precursor for Advanced Organic Materials (e.g., monomers, polymers)

Thioanisole derivatives have been identified as promising precursors for advanced organic materials, particularly those with applications in optics. A Japanese patent describes the use of a thioanisole derivative as a monomer for producing optical materials. google.com These materials are valued for their high refractive index and low specific gravity, making them suitable for applications such as plastic lenses and optical fibers. google.com The polymerization of such monomers, often containing multiple reactive sites, leads to the formation of robust polymer networks with desirable optical properties.

While the patent does not specify this compound, the general principle of using functionalized thioanisoles as building blocks for high-performance polymers is well-established. The chloro and ethoxy groups on the aromatic ring of this compound could potentially be used to further modify the properties of the resulting polymer, such as its solubility, thermal stability, and refractive index.

Furthermore, research into thiol-substituted polymers is an active area. These polymers can be synthesized and modified using efficient "thiol-click" chemistry. rsc.org For example, polymers can be created through thiol-phenylsulfone substitution reactions, demonstrating the versatility of sulfur-based chemistry in polymer synthesis. rsc.org The development of polymers with thiol- or disulfide-containing functionalities is also being explored for applications in drug delivery and self-healing materials.

Development of Novel Synthetic Reagents or Building Blocks

The development of novel synthetic reagents is crucial for advancing organic synthesis. Thioanisole-based structures have been incorporated into new reagents to facilitate specific chemical transformations. A notable example is the use of Lawesson's reagent and its derivatives for the thionation of carbonyl compounds. orientjchem.orgnih.gov This reaction converts ketones, esters, and amides into their corresponding thiocarbonyl compounds, which are important intermediates in the synthesis of various sulfur-containing heterocycles. orientjchem.orgnih.gov

In a different application, an insoluble polymeric thioanisole has been developed as a reagent for the oxidation of alcohols. acs.org This polymeric reagent offers the advantage of easy separation from the reaction mixture, simplifying the purification process.

While this compound itself has not been reported as a novel synthetic reagent, its structure contains the necessary functionalities to be considered a building block for the development of such reagents. The substituted phenyl ring could be further functionalized to create more complex reagents with tailored reactivity. The development of thiol-free methods for the synthesis of sulfides is also an area of active research, aiming to avoid the use of odorous and toxic thiols.

Future Research Directions and Open Questions

Unexplored Synthetic Pathways and Methodological Advancements

While classical methods for forming aryl sulfides are established, many modern synthetic techniques have not yet been applied to the synthesis of 3-Chloro-4-ethoxyphenyl methyl sulfide (B99878). Future research could focus on exploring these newer, potentially more efficient and sustainable pathways.

One promising area is the use of visible-light photoredox catalysis. This method allows for the formation of carbon-sulfur bonds under mild, room-temperature conditions, avoiding the need for prefunctionalized starting materials. beilstein-journals.org Investigating the direct C-H functionalization of a 3-chloro-4-ethoxybenzene precursor with a methylthio source using an iridium-based photocatalyst could offer a more atom-economical route. beilstein-journals.org

Another avenue involves the application of the Newman-Kwart rearrangement. This thermal rearrangement of an O-aryl thiocarbamate to an S-aryl thiocarbamate, followed by hydrolysis, could provide an alternative route to introduce the methyl sulfide group, starting from the corresponding 3-chloro-4-ethoxyphenol. researchgate.net

Further research could also explore sulfide transfer reactions. Recent developments have shown that palladium-catalyzed, nickel-mediated methods can synthesize aryl sulfides by transferring a sulfide moiety between two aryl groups, thus avoiding the use of volatile and odorous thiols. nih.gov Applying this to a suitable precursor could provide a more user-friendly synthetic process.

Table 1: Potential Unexplored Synthetic Methodologies

| Methodology | Potential Advantage | Key Reaction Type | Precursors |

|---|---|---|---|

| Photoredox Catalysis | Mild conditions, avoids prefunctionalization | Radical-radical cross-coupling | 3-chloro-4-ethoxybenzene, Dimethyl disulfide |

| Newman-Kwart Rearrangement | Alternative introduction of sulfur | Thermal rearrangement | 3-chloro-4-ethoxyphenol, Dimethylthiocarbamoyl chloride |

Challenges in Achieving Enhanced Chemo- and Regioselectivity

The synthesis of 3-Chloro-4-ethoxyphenyl methyl sulfide presents significant challenges in controlling selectivity. The benzene (B151609) ring is substituted with three different groups—chloro, ethoxy, and methyl sulfide—each exerting its own electronic and steric influence. Achieving high regioselectivity in further functionalization reactions, such as electrophilic aromatic substitution, is a primary hurdle.

The ethoxy group is a strong activating, ortho-, para-directing group, while the chloro group is a deactivating, ortho-, para-directing group. The methyl sulfide group is also activating and ortho-, para-directing. This complex interplay of directing effects can lead to the formation of multiple isomers, complicating purification and reducing the yield of the desired product. For instance, nitration or halogenation of the aromatic ring could occur at multiple positions.

Future research must focus on developing highly selective reaction conditions. This could involve the use of sterically hindered reagents that favor substitution at the least hindered position or the application of directing groups that can be temporarily installed to block certain positions and then later removed. Understanding the subtle balance of these electronic and steric effects is crucial for designing rational synthetic routes with improved regiochemical control. chemrxiv.orgacs.org

Development of Novel Catalytic Transformations Involving the Compound

The development of new catalytic methods is essential for synthesizing aryl sulfides and for using them as building blocks in more complex molecules. nih.gov While palladium catalysis has been a cornerstone, recent advancements in nickel catalysis offer promising alternatives. nih.govacs.orgchemrxiv.org

A significant future direction is the use of nickel-catalyzed aryl exchange reactions. These reactions allow for the synthesis of aryl sulfides by exchanging aryl groups between an aryl sulfide and an aryl electrophile, such as an aromatic ester or an aryl halide. acs.orgchemrxiv.org This approach could be used to synthesize this compound without the direct use of methyl mercaptan, which is a toxic and foul-smelling gas. chemrxiv.org For example, a reaction between a suitable 2-pyridyl sulfide donor and a 3-chloro-4-ethoxyphenyl electrophile could be investigated. acs.org

The development of catalysts that can selectively cleave and form aryl-S bonds is critical for this type of transformation. chemrxiv.org Mechanistic studies suggest that these reactions proceed through simultaneous oxidative additions followed by ligand exchange and reductive elimination. chemrxiv.org Research into ligands, such as dcypt (1,2-bis(dicyclohexylphosphino)ethane), that are effective for these nickel-catalyzed transformations will be crucial. acs.org

Integration with Flow Chemistry and Automated Synthesis Platforms

Traditional batch synthesis methods often face limitations in scalability, safety, and reaction control. researchgate.net Flow chemistry, where reactions are performed in a continuously flowing stream through a reactor, offers a powerful alternative. researchgate.netnih.govbeilstein-journals.org

Integrating the synthesis of this compound into a flow chemistry platform could offer several advantages. The enhanced heat and mass transfer in microreactors allows for precise control over reaction temperature and time, potentially improving yields and selectivity. beilstein-journals.org Reactions that are highly exothermic or that involve hazardous reagents can be performed more safely on a small scale within a closed flow system. researchgate.net

Automated flow synthesis platforms can further accelerate research by enabling high-throughput screening of reaction conditions, such as catalyst loading, temperature, and residence time. researchgate.net This would allow for the rapid optimization of the synthetic route. Furthermore, integrating in-line purification and analysis techniques can create a fully automated "synthesis-to-analysis" workflow, significantly reducing manual labor and accelerating the discovery of optimal reaction parameters. researchgate.net The development of a continuous flow process for the chlorination or sulfenylation steps in the synthesis of this compound would be a valuable research goal. nih.gov

Predictive Modeling for Reactivity and Synthetic Outcome

Computational chemistry is becoming an indispensable tool for predicting the outcome of chemical reactions. chemrxiv.orgrsc.org For a molecule like this compound, where regioselectivity is a major challenge, predictive modeling can guide experimental design and save significant time and resources.

Methods like RegioSQM and the newer RegioSQM20 can predict the regioselectivity of electrophilic aromatic substitution (EAS) reactions by calculating the proton affinities of the aromatic carbon atoms. chemrxiv.orgnih.gov These tools, which are often freely available through web servers, require only the structure of the molecule to predict the most likely site of electrophilic attack. rsc.org Applying these models to predict the outcome of halogenation, nitration, or Friedel-Crafts reactions on this compound would provide valuable insights for synthetic planning. chemrxiv.org